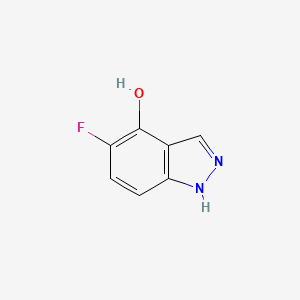

5-fluoro-1H-indazol-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5FN2O |

|---|---|

Molecular Weight |

152.13 g/mol |

IUPAC Name |

5-fluoro-1H-indazol-4-ol |

InChI |

InChI=1S/C7H5FN2O/c8-5-1-2-6-4(7(5)11)3-9-10-6/h1-3,11H,(H,9,10) |

InChI Key |

KZRZAECPXOYILN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)O)F |

Origin of Product |

United States |

Contextualization of Indazole Derivatives in Chemical Research

Indazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govaustinpublishinggroup.compnrjournal.com This designation stems from the ability of the indazole core to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. nih.gov Though rare in nature, synthetic indazole derivatives are core components of numerous compounds investigated for their therapeutic potential, including anti-inflammatory, antimicrobial, and antitumor activities. nih.govtandfonline.com

The versatility of the indazole ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties. nih.gov Several FDA-approved drugs feature the indazole moiety. For instance, Pazopanib is a tyrosine kinase inhibitor used in cancer therapy, while Benzydamine is utilized as a non-steroidal anti-inflammatory drug. mdpi.com The proven success of these drugs underscores the importance of the indazole framework in the development of new medicines and continues to motivate research into novel derivatives. pnrjournal.comrsc.org

Significance of Fluorination in Contemporary Medicinal Chemistry Research

The introduction of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry to enhance a molecule's pharmacological profile. mdpi.comresearchgate.net The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's characteristics. mdpi.comresearchgate.netrsc.org

Strategically placing fluorine atoms can lead to several benefits:

Metabolic Stability: The carbon-fluorine bond is highly stable, which can prevent metabolic breakdown at that position, often leading to a longer drug half-life. researchgate.netbenthamscience.com

Binding Affinity: Fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with its biological target. mdpi.comresearchgate.net It can also participate in hydrogen bonding, further enhancing binding.

Lipophilicity and Permeability: The addition of fluorine can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and enhance bioavailability. researchgate.netrsc.org

Conformational Control: Due to its steric and electronic properties, fluorine can influence the preferred conformation of a molecule, locking it into a shape that is more active at its target receptor. mdpi.com

Given these advantages, late-stage fluorination and the use of fluorinated building blocks have become crucial techniques in the drug discovery process. rsc.orgtandfonline.com

Overview of Research Trajectories for Fluorinated Indazole Scaffolds

The combination of the privileged indazole scaffold with the strategic placement of fluorine atoms has given rise to a rich area of research. Fluorinated indazoles are studied both as active compounds themselves and as key intermediates for building more complex molecules. ebi.ac.ukevitachem.com The synthesis of these compounds, such as 5-fluoro-1H-indazol-4-ol, requires precise control to ensure the correct placement of the functional groups on the indazole core. smolecule.com

Research has shown that fluorination of the indazole ring can significantly enhance biological activity and selectivity. For example, studies on nitric oxide synthase (NOS) inhibitors revealed that fluorinated indazoles had increased inhibitory potency and selectivity for the NOS-II isoform over the NOS-I isoform. ebi.ac.uknih.gov This selectivity is crucial for developing targeted therapies with fewer side effects.

The position of the fluorine atom is critical. A study on Rho kinase (ROCK1) inhibitors demonstrated a dramatic difference in potency based on fluorine placement. A 4-fluoroindazole derivative showed low potency, while the corresponding 6-fluoroindazole derivative was a highly potent inhibitor with significantly improved oral bioavailability. nih.gov Similarly, this compound has been investigated as a building block for kinase modulators, where the fluorine atom is often critical for binding to the target. smolecule.com Research into its use as an inhibitor of leucine-rich repeat kinase 2 (LRRK2), a target for Parkinson's disease, highlights its therapeutic potential. smolecule.com

The following table summarizes the activity of several fluorinated indazole derivatives, illustrating the impact of fluorination on biological targets.

| Compound/Derivative Class | Target | Key Research Finding | IC₅₀/EC₅₀ Value |

| 4,5,6,7-tetrafluoro-3-methyl-1H-indazole | Nitric Oxide Synthase (NOS) | Inhibited both NOS-I (63%) and NOS-II (83%), showing increased potency with fluorination. nih.gov | Not specified |

| 6-fluoroindazole derivative | Rho kinase (ROCK1) | Fluorine at the C6 position significantly enhanced inhibitory potency and oral bioavailability. nih.gov | 14 nM |

| 4-fluoroindazole derivative | Rho kinase (ROCK1) | Fluorine at the C4 position resulted in low potency. nih.gov | 2500 nM |

| 6-fluoroindazole scaffold (Compound 40) | Transient receptor potential A1 (TRPA1) | Acted as a potent and selective antagonist with in vivo anti-inflammatory activity. nih.gov | 0.043 µM |

| 1H-indazol-3-amine derivative (Compound 100) | Fibroblast growth factor receptor (FGFR) | A 2,6-difluoro-3-methoxyphenyl group led to potent enzymatic and antiproliferative activities. mdpi.com | FGFR2: 2.0 ± 0.8 nM |

This focused research into fluorinated indazoles, including specific structures like this compound, demonstrates a clear trajectory aimed at leveraging the synergistic benefits of the indazole core and fluorine substitution to develop novel and effective therapeutic agents. nih.govnih.gov

An in-depth examination of the synthetic approaches and chemical transformations related to this compound reveals the intricate strategies employed in heterocyclic chemistry. The precise introduction of both fluorine and hydroxyl groups onto the indazole scaffold presents a considerable synthetic challenge, necessitating careful consideration of regioselectivity and reaction conditions. smolecule.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are widely used to explore the electronic properties of indazole derivatives. rsc.orgnih.gov These calculations help in understanding the molecule's reactivity, stability, and intermolecular interactions. researchgate.net The B3LYP functional with various basis sets, such as 6-31G(d,p) and 6-311++G(d,p), is a common level of theory for these investigations. rsc.orgicm.edu.plrsc.org

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic parameters. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its electron-accepting capability. rsc.org The energy difference between these frontier molecular orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. chimicatechnoacta.ru

For illustrative purposes, the following table presents representative HOMO and LUMO energies calculated for related indazole derivatives. These values provide an estimate of the electronic characteristics that could be expected for 5-fluoro-1H-indazol-4-ol.

Table 1: Representative HOMO, LUMO, and Energy Gap Values for Indazole Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| 4-fluoro-1H-indazole | -6.83 | -0.65 | 6.18 | researchgate.net |

| 4-chloro-1H-indazole | -6.88 | -0.92 | 5.96 | researchgate.net |

| 4-bromo-1H-indazole | -6.83 | -1.01 | 5.82 | researchgate.net |

Based on Koopmans' theorem, the ionization potential (I) and electron affinity (A) can be approximated from the HOMO and LUMO energies, respectively. researchgate.net The ionization potential represents the energy required to remove an electron from a molecule, while the electron affinity is the energy released when an electron is added. These parameters are calculated as:

I ≈ -EHOMO

A ≈ -ELUMO

These values are crucial for understanding the molecule's behavior in electron transfer reactions. researchgate.net

Global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), can be derived from the ionization potential and electron affinity. rsc.orgchimicatechnoacta.ru

Electronegativity (χ) and Chemical Potential (μ) : These related parameters measure the tendency of a molecule to attract electrons. researchgate.net

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap. chimicatechnoacta.ru

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. researchgate.net

The following table provides illustrative values for these global reactivity descriptors for a related fluoroindazole.

Table 2: Representative Global Reactivity Descriptors for 4-fluoro-1H-indazole

| Parameter | Value | Unit | Source |

|---|---|---|---|

| Ionization Potential (I) | 6.83 | eV | researchgate.net |

| Electron Affinity (A) | 0.65 | eV | researchgate.net |

| Electronegativity (χ) | 3.74 | eV | researchgate.net |

| Chemical Hardness (η) | 3.09 | eV | researchgate.net |

| Chemical Softness (S) | 0.32 | eV⁻¹ | researchgate.net |

| Electrophilicity Index (ω) | 2.27 | eV | researchgate.net |

The energy of deformation is the energy required to change a molecule's conformation from its equilibrium geometry. Conformational analysis can identify the most stable conformer (lowest energy geometry) of a molecule. researchgate.net For flexible molecules, understanding the energy barriers between different conformations is crucial.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. researchgate.netmdpi.com These simulations can explore the conformational landscape of a molecule over time, providing insights into its flexibility and interactions with its environment. researchgate.net

For indazole derivatives, MD simulations can be used to study their conformational preferences in different environments, such as in solution. longdom.orgmdpi.com By simulating the molecule over a period of time, researchers can observe how different parts of the molecule move and interact, identifying the most populated conformations. nih.gov This is particularly important for understanding how a molecule like this compound might interact with biological targets, as its conformation can significantly influence its binding affinity. researchgate.netresearchgate.net MD simulations can reveal the stability of ligand-protein complexes and help in understanding the structural basis for a molecule's biological activity. longdom.org

Analysis of Protein-Ligand Binding Interaction Dynamics

Molecular Dynamics (MD) simulations offer a near-realistic view of a compound's behavior within a biological target, capturing the dynamic and complex nature of protein-ligand interactions. mdpi.com These simulations are crucial for understanding how ligands like indazole derivatives bind to their target proteins and for assessing the stability of the resulting complex. mdpi.comCurrent time information in Chicago, IL, US.

Recent studies on indazole-pyrimidine derivatives have utilized MD simulations to explore their dynamic nature and binding interactions within target proteins. researchgate.net For instance, in the study of inhibitors for receptor-interacting protein kinase 2 (RIPK2), a target for which 5-fluoro-1H-indazol-3-yl derivatives have shown high potency, MD simulations are essential. nih.govplos.org Such simulations, often run for nanoseconds, track the movements of every atom in the system, allowing for a detailed analysis of the binding event. researchgate.netplos.org

Key interactions governing the stability of the protein-ligand complex are monitored throughout the simulation. This includes the occupancy of hydrogen bonds, which, when consistently maintained, indicate a stable interaction. mdpi.com Analysis of the simulation trajectory can reveal dynamic "hotspots"—residues crucial for ligand recognition and binding—which can inform the design of more potent and selective inhibitors. mdpi.com For example, MD simulations can reveal the conformational plasticity of a kinase upon ligand binding and unbinding, providing insights into allosteric communication pathways within the protein. plos.org

Assessment of Molecular Complex Stability and Trajectory Analysis

The stability of a protein-ligand complex is a critical factor in determining a drug candidate's efficacy. Trajectory analysis from MD simulations provides quantitative measures of this stability. Key parameters analyzed include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RoG). researchgate.net

RMSD: This metric measures the average deviation of the protein backbone or ligand atoms from a reference structure over time. A stable RMSD value suggests that the complex has reached equilibrium and remains stable throughout the simulation. For example, MD simulations of indazol-pyrimidine derivatives have shown stable RMSD values for the protein backbone's Cα atoms, indicating the compounds' stability within the binding pocket. researchgate.net

RMSF: This parameter quantifies the fluctuation of individual residues or atoms around their average position. High RMSF values can indicate flexible regions of the protein, such as loops, while low values in the binding site suggest a stable interaction with the ligand. researchgate.net

These analyses collectively provide a robust assessment of the molecular complex's stability. For instance, a 20 ns MD simulation of certain indazole derivatives demonstrated their stability, which is a promising indicator of their potential as therapeutic agents. researchgate.net

Table 1: Representative Molecular Dynamics Simulation Stability Metrics for an Indazole Derivative Complex

| Metric | Value Range | Interpretation |

| Protein Backbone RMSD | 0.1 - 0.3 nm | The complex reaches and maintains a stable equilibrium. |

| Ligand RMSF | < 0.2 nm | The ligand is stably bound within the active site with minimal fluctuation. |

| Active Site Residue RMSF | < 0.15 nm | Key binding residues maintain stable interactions with the ligand. |

| Radius of Gyration (RoG) | 2.20 - 2.25 nm | The protein maintains its compact globular structure upon ligand binding. |

| H-Bond Occupancy | > 70% | Critical hydrogen bonds between the ligand and protein are consistently maintained. |

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. longdom.org For indazole derivatives, 2D and 3D-QSAR studies have been instrumental in designing potent inhibitors for targets like Tyrosine Threonine Kinase (TTK). longdom.org

In a typical QSAR study, a dataset of compounds with known activities is used to build a mathematical model. longdom.org For a series of 109 indazole derivatives, a 2D-QSAR model built using Multiple Linear Regression (MLR) showed a high correlation coefficient (r²) of 0.9512, indicating strong predictive accuracy. longdom.org The model's reliability was further confirmed by internal (q² = 0.8998) and external (pred_r² = 0.8661) cross-validation. longdom.org Such models highlight key structural features and physicochemical properties that influence biological activity, guiding the synthesis of new, more effective compounds. longdom.org

SAR studies on other indazole derivatives, such as YC-1, have also revealed important structural insights. For example, these studies showed that fluoro substitution at the ortho position of the N1-benzyl ring resulted in better inhibitory activity compared to substitutions at the meta or para positions. nih.gov

Table 2: Predictive Accuracy of a 2D-QSAR Model for Indazole-Based TTK Inhibitors

| Parameter | Value | Description |

| Correlation Coefficient (r²) | 0.9512 | Indicates a strong correlation between predicted and experimental activity. |

| Internal Validation (q²) | 0.8998 | Demonstrates the model's robustness and predictive power on the training set. |

| External Validation (pred_r²) | 0.8661 | Confirms the model's ability to predict the activity of new, untested compounds. |

Data sourced from a study on indazole derivatives as TTK inhibitors. longdom.org

Free Energy Perturbation (FEP) Protocols for Ligand Binding Affinity Estimation

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies (ΔΔG) of a series of related ligands to a target protein. vu.nlnih.gov This technique has become a valuable tool in lead optimization, offering accurate predictions that can prioritize synthetic efforts. chemrxiv.org The FEP protocol involves creating a thermodynamic cycle where one ligand is gradually "mutated" into another in both the solvated state and when bound to the protein. The difference in the free energy of these transformations yields the relative binding affinity. nih.gov

FEP has been successfully applied to optimize indazole-based inhibitors. In a study targeting the c-MET kinase, FEP calculations were used to guide substitutions on the indazole scaffold. nih.gov The protocol correctly predicted that adding a nitrile group at the 3-position and a fluorine atom at the 5-position would significantly improve binding affinity. nih.gov Conversely, the FEP calculations predicted that adding a fluorine to the 4-position would be detrimental to binding, and this derivative was therefore not prioritized for synthesis. nih.gov The close correlation between FEP-predicted ΔG values and experimental results underscores the method's power in modern drug design. nih.govnih.gov

Table 3: FEP-Predicted vs. Experimental Binding Affinity Changes for c-MET Inhibitors

| Indazole Substitution | Predicted ΔΔG (kcal/mol) | Experimental Activity (Kd) |

| Parent Compound (15) | (Reference) | 880 nM (WT), 1100 nM (Mutant) |

| 6-fluoro (20) | +0.750 | Weaker binding than parent compound |

| 5-fluoro (21) | -0.680 | 380 nM (WT), 540 nM (Mutant) |

| 3-nitrile, 5-fluoro (22) | -3.080 | 87 nM (WT), 11 nM (Mutant) |

| 4-fluoro | +1.870 | Not synthesized due to predicted detrimental effect |

Data adapted from a study on indazole-substituted pyrimidine-2,4-dione c-MET inhibitors. nih.gov

Computational Insights into Reaction Mechanisms and Pathways of Indazole Derivatives

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like indazole derivatives. These theoretical calculations can map out entire reaction pathways, identify transition states (TS), and calculate activation energies, providing insights that are often difficult to obtain experimentally. mdpi.commit.edu

Several computational studies have shed light on the reactivity of the indazole nucleus:

Nucleophilic Addition: DFT calculations have been used to understand the regioselectivity of nucleophilic addition to metal-activated isocyanides. Studies revealed that while the imine nitrogen of indazole is the stronger nucleophilic center, reaction conditions can favor the formation of the aminocarbene product derived from the attack of the amine nitrogen. mdpi.com

C-H Functionalization: The mechanism for the C3-allylation of 1H-N-(benzoyloxy)indazoles via CuH catalysis has been investigated using DFT. These calculations suggested that the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, where enantioselectivity is governed by steric interactions. mit.edu

Reaction with CO₂: Theoretical studies on the formation of carbamic acids from the reaction of indazole with CO₂ have shown that the formation of indazole-1-carbamic acid is energetically favored over non-covalent complexes. The activation barrier for this reaction was calculated to be 99 kJ·mol⁻¹ in the gas phase for 1H-indazole. researchgate.net

Tautomerization: The tautomerization of indazole, a process that can influence its reactivity, has also been studied computationally. While monomolecular tautomerization has a high activation barrier (48.2 kcal/mol), the process is significantly more favorable when assisted by another indazole molecule or a water molecule (activation barriers of 32.0 and 26.6 kcal/mol, respectively). mdpi.com

Theoretical Studies of Adsorption and Intermolecular Interaction Mechanisms

The way molecules interact with each other and with surfaces governs many of their physical and biological properties. Theoretical methods are used to study the non-covalent interactions that stabilize molecular crystals, complexes, and adsorbates. For indazole derivatives, these studies have focused on understanding hydrogen bonding, π-π stacking, and other van der Waals interactions. core.ac.ukrsc.org

Metal Complexes: In studies of silver(I) complexes with indazole, DFT calculations have been used to optimize geometries and investigate chemical reactivity. core.ac.ukscirp.org Topological analyses, such as Atoms in Molecules (AIM) and Non-Covalent Interactions (NCI), have been employed to characterize the intramolecular and intermolecular interactions between the Ag(I) cation and the indazole ligand. core.ac.uk These studies identify various interactions, including N–H⋯O hydrogen bonds and C–H⋯π, Ag⋯π, and Ag⋯O interactions, which consolidate the bulk structure. scirp.org

Biological Activity and Mechanistic Research in Vitro Focus

Investigation of Target Specificity and Selectivity

Kinase Inhibition Profiling and Enzymatic Mechanisms

No data is available on the kinase inhibition profile of 5-fluoro-1H-indazol-4-ol.

Receptor Binding and Ligand-Receptor Interaction Assays

There is no information on the receptor binding affinities or ligand-receptor interactions of this compound.

Enzyme Inhibition Kinetics and Mechanistic Studies

No studies detailing the enzyme inhibition kinetics or the enzymatic mechanisms of action for this compound have been found.

Cellular Pathway Modulations

Mechanisms of Apoptosis Induction (e.g., Caspase Activation, Bcl-2/Bax Regulation)

There is no available research on the ability of this compound to induce apoptosis or its effects on apoptotic pathways.

Cell Cycle Arrest Analysis and Cell Cycle Phase Distribution

Information regarding the impact of this compound on the cell cycle is not available in the current body of scientific literature.

Disruption of Specific Signaling Pathways (e.g., p53/MDM2, immunoregulatory cascades)

There is no specific information in the reviewed literature detailing the effects of this compound on key signaling pathways such as the p53/MDM2 interaction or various immunoregulatory cascades. The p53 tumor suppressor pathway is a critical regulator of cell cycle and apoptosis, and its interaction with the oncoprotein MDM2 is a frequent target in cancer therapy nih.gov. For instance, the widely used chemotherapeutic drug 5-fluorouracil can activate p53 by disrupting the MDM2-p53 feedback loop through a mechanism involving ribosomal proteins merckmillipore.comnih.gov. However, similar mechanistic studies for this compound have not been found.

In Vitro Models for Therapeutic Area Research

Detailed experimental data on the activity of this compound in various in vitro therapeutic models is currently lacking in the public domain.

While numerous studies have demonstrated the antiproliferative activity of various indazole derivatives against human cancer cell lines, specific data for this compound is not available. For example, research on 1H-benzo[f]indazole-4,9-dione derivatives and indazol-pyrimidine hybrids has shown cytotoxic effects against cell lines such as MCF-7, A549, and Caco-2 researchgate.netnih.gov. Similarly, derivatives of 5-hydoxy-1H-pyrrol-2-(5H)-one have been identified as having strong anti-proliferative activity in multiple cancer cell lines semanticscholar.org. However, these findings cannot be directly extrapolated to this compound.

The neurological effects of this compound, including potential neuroprotective properties or interactions with specific receptors in the central nervous system, are not documented in the available literature. Research on other indazole derivatives has identified ligands for serotonin (B10506) 4 receptors (5-HT₄R), suggesting a potential role for the indazole scaffold in neuroscience nih.gov. Without specific studies, the receptor pharmacology of this compound remains unknown.

There is no available data on the in vitro activity of this compound against bacteria, fungi, or protozoa. The broader class of indazole derivatives has shown promise in this area, with some compounds exhibiting antiprotozoal activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis nih.gov. Additionally, other heterocyclic compounds and essential oil components like terpinen-4-ol have demonstrated significant antimicrobial and antifungal properties nih.govnih.govnih.govnih.govmdpi.comresearchgate.net. However, the specific activity profile of this compound has not been reported.

The potential anti-inflammatory effects of this compound, such as the inhibition of inflammatory mediators like cytokines and free radicals in vitro, are not described in the current body of scientific literature. The inhibition of pro-inflammatory mediators is a key strategy in the development of anti-inflammatory agents, with studies often utilizing cellular models such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to assess the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) nih.govresearchgate.net. Such investigations have not been reported for this compound.

There is no evidence to suggest that this compound acts as a glucagon receptor antagonist. The development of small-molecule glucagon receptor (GCGR) antagonists is a therapeutic strategy for type 2 diabetes nih.gov. Indazole-based derivatives have been explored as potent GCGR antagonists, but specific research identifying this compound in this context is absent from the literature nih.gov.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.